molecular formula C15H10ClIN2O B1253109 7-Iodoclonazepam

7-Iodoclonazepam

Cat. No.: B1253109
M. Wt: 396.61 g/mol
InChI Key: NKIAKMOTSXTHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodoclonazepam, also known as this compound, is a useful research compound. Its molecular formula is C15H10ClIN2O and its molecular weight is 396.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H10ClIN2O

Molecular Weight

396.61 g/mol

IUPAC Name

5-(2-chlorophenyl)-7-iodo-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H10ClIN2O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8H2,(H,19,20)

InChI Key

NKIAKMOTSXTHII-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)I)C(=N1)C3=CC=CC=C3Cl

Synonyms

7-iodoclonazepam

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromoacetyl bromide, 15 ml, was added to a solution of 52 g (0.145 mol) of (2-amino-5-iodophenyl)(2-chlorophenyl) methanone in 300 ml of methylene chloride cooled to 0° C. A 10% aqueous solution of sodium carbonate, 150 ml, was added slowly with stirring and the two phase system was stirred in the cold for 30 minutes. The organic layer was separated, washed with water and dried over sodium sulfate. The solution was filtered and evaporated. Crystallization of the residue from methylene chloride/ether yielded 61 g (90%) of 2-bromo-N-[2-(2-chlorobenzoyl)-4-iodophenyl]acetamide with m.p. 150°-152° C. A solution of 50 g of this material in 1 liter of methylene chloride was added to 800 ml of liquid ammonia with dry-ice cooling. After refluxing for 16 hours, the cooling was discontinued and the ammonia was allowed to evaporate. The remaining solution was washed with water, dried over sodium sulfate and evaporated under reduced pressure. The residue was dissolved in 1 liter of ethanol and the solution was heated to reflux for 30 minutes after the addition of 15 ml of acetic acid. The crystals separated from the cooled reaction mixture were collected to leave 38 g (89%) of 5-(2-chlorophenyl)-1,3-dihydro-7-iodo-2H-1,4-benzodiazepin-2-one which melted at 260°-262° C. after recrysyallization from tetrahydrofuran/ethanol.
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